molecular formula C24H27ClN4O2S B11216606 3-(4-chlorobenzyl)-4-keto-N-[2-(4-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide

3-(4-chlorobenzyl)-4-keto-N-[2-(4-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide

Cat. No.: B11216606
M. Wt: 471.0 g/mol
InChI Key: GAJBZQZTCFFEFE-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHYL]-N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as a chlorophenyl, methylpiperidinyl, and sulfanylidene adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the various functional groups through a series of substitution and addition reactions. For example, the chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the methylpiperidinyl group can be added through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes . These systems allow for the continuous flow of reactants through a series of microreactors, enabling precise control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHYL]-N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHYL]-N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(4-CHLOROPHENYL)METHYL]-N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE include other quinazoline derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 3-[(4-CHLOROPHENYL)METHYL]-N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H27ClN4O2S

Molecular Weight

471.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H27ClN4O2S/c1-16-8-11-28(12-9-16)13-10-26-22(30)18-4-7-20-21(14-18)27-24(32)29(23(20)31)15-17-2-5-19(25)6-3-17/h2-7,14,16H,8-13,15H2,1H3,(H,26,30)(H,27,32)

InChI Key

GAJBZQZTCFFEFE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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